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Compound of Interest

Compound Name: 2-Cyclohepten-1-ol

Cat. No.: B8601870 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed overview of the predicted spectroscopic data for 2-
Cyclohepten-1-ol. Due to the limited availability of experimental spectra for this specific

compound in public databases, this document presents a comprehensive analysis based on

established principles of nuclear magnetic resonance (NMR) spectroscopy, infrared (IR)

spectroscopy, and mass spectrometry (MS), with reference to analogous compounds. This

guide is intended to assist researchers in the identification and characterization of 2-
Cyclohepten-1-ol and related molecules.

Predicted Spectroscopic Data
The following tables summarize the predicted NMR, IR, and MS data for 2-Cyclohepten-1-ol.
These predictions are based on the analysis of the functional groups present in the molecule

(hydroxyl and alkene) and the cyclic seven-membered ring structure.

Table 1: Predicted ¹H NMR Spectral Data for 2-Cyclohepten-1-ol

Solvent: CDCl₃, Reference: TMS (δ 0.00 ppm)
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Proton Assignment
Predicted Chemical
Shift (δ, ppm)

Predicted
Multiplicity

Predicted Coupling
Constants (J, Hz)

H-1 (CH-OH) ~ 4.0 - 4.5 Multiplet -

H-2, H-3 (=CH) ~ 5.5 - 6.0 Multiplet -

H-4, H-7 (Allylic CH₂) ~ 1.8 - 2.2 Multiplet -

H-5, H-6 (Aliphatic

CH₂)
~ 1.4 - 1.8 Multiplet -

OH Variable ( ~1.5 - 4.0) Singlet (broad) -

Table 2: Predicted ¹³C NMR Spectral Data for 2-Cyclohepten-1-ol

Solvent: CDCl₃, Reference: TMS (δ 0.00 ppm)

Carbon Assignment Predicted Chemical Shift (δ, ppm)

C-1 (CH-OH) ~ 70 - 75

C-2, C-3 (=CH) ~ 125 - 135

C-4, C-7 (Allylic CH₂) ~ 30 - 40

C-5, C-6 (Aliphatic CH₂) ~ 25 - 35

Table 3: Predicted Infrared (IR) Absorption Frequencies for 2-Cyclohepten-1-ol

Functional Group
Predicted Absorption
Range (cm⁻¹)

Description

O-H Stretch 3200 - 3600 Strong, broad

C-H Stretch (sp²) 3000 - 3100 Medium

C-H Stretch (sp³) 2850 - 3000 Strong

C=C Stretch 1640 - 1680 Medium, may be weak

C-O Stretch 1000 - 1200 Strong
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Table 4: Predicted Mass Spectrometry (MS) Fragmentation for 2-Cyclohepten-1-ol

m/z Proposed Fragment Comments

112 [C₇H₁₂O]⁺• Molecular Ion (M⁺•)

94 [M - H₂O]⁺• Loss of water

83 [M - C₂H₅]⁺ Alpha-cleavage

69 [M - C₃H₇]⁺
Cleavage of the cycloheptene

ring

55 [C₄H₇]⁺ Further fragmentation

Experimental Protocols
The following are generalized experimental protocols for the acquisition of spectroscopic data

for a liquid alcohol sample such as 2-Cyclohepten-1-ol.

2.1 Nuclear Magnetic Resonance (NMR) Spectroscopy

Sample Preparation:

Dissolve approximately 10-20 mg of the analyte in 0.6-0.7 mL of a suitable deuterated

solvent (e.g., chloroform-d, CDCl₃).

Add a small amount of an internal standard, such as tetramethylsilane (TMS), for chemical

shift referencing (δ 0.00 ppm).

Transfer the solution to a clean 5 mm NMR tube.

¹H NMR Data Acquisition:

Acquire the spectrum on a 400 MHz or higher field NMR spectrometer.

Use a standard single-pulse sequence.

Set the spectral width to cover a range of approximately 0-12 ppm.
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Average a sufficient number of scans (e.g., 16-64) to obtain a good signal-to-noise ratio.

¹³C NMR Data Acquisition:

Acquire the spectrum on the same spectrometer.

Use a standard proton-decoupled pulse sequence.

Set the spectral width to cover a range of approximately 0-220 ppm.

A larger number of scans will be required compared to ¹H NMR due to the lower natural

abundance of ¹³C.

2.2 Infrared (IR) Spectroscopy

Sample Preparation (Neat Liquid):

Place a small drop of the neat liquid sample between two salt plates (e.g., KBr or NaCl) to

form a thin film.

Data Acquisition:

Record the spectrum using a Fourier-transform infrared (FTIR) spectrometer.

Scan a typical range of 4000-400 cm⁻¹.

Acquire a background spectrum of the clean, empty salt plates and subtract it from the

sample spectrum.

2.3 Mass Spectrometry (MS)

Sample Introduction:

Introduce a dilute solution of the sample in a volatile solvent (e.g., methanol or

dichloromethane) into the mass spectrometer. This can be done via direct infusion or

through a gas chromatography (GC) column for separation of components.

Ionization:
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Utilize electron ionization (EI) at a standard energy of 70 eV to induce fragmentation.

Data Acquisition:

Acquire the mass spectrum over a mass-to-charge (m/z) range of approximately 40-200

amu.

Spectroscopic Analysis Workflow
The following diagram illustrates a logical workflow for the spectroscopic analysis and

characterization of an organic compound like 2-Cyclohepten-1-ol.
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A logical workflow for the spectroscopic analysis of 2-Cyclohepten-1-ol.
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To cite this document: BenchChem. [Spectroscopic Profile of 2-Cyclohepten-1-ol: A Technical
Guide]. BenchChem, [2025]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b8601870#spectroscopic-data-for-2-cyclohepten-1-ol-
nmr-ir-ms]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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